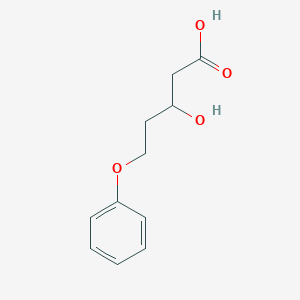

3-Hydroxy-5-phenoxypentanoic acid

Cat. No. B8753153

Key on ui cas rn:

155638-20-3

M. Wt: 210.23 g/mol

InChI Key: ZKPPNJNGKKHGLI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06853477B2

Procedure details

Then, (R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA prepared in Reference Example 3 was added at a final concentration of 5 mM, and was incubated at 37° C. for 25 minutes, followed by adding to this pigment dispersion (R)-3-hydroxy-5-phenoxyvaleryl CoA (prepared by the method described in Eur. J. Biochem., 250, 432-439 (1997) after obtaining 3-hydroxy-5-phenoxyvaleric acid by hydrolyzing 3-hydroxy-5-phenoxyvalerate obtained by Reformatsky reaction with zinc, using as raw materials 3-phenoxypropanal synthesized by the method described in J. Org. Chem., 55, 1490-1492 (1990) and ethyl bromoacetate) so that the final concentration was 1 mM, then incubating the same at 37° C. for 5 minutes. After the reaction, electrophoretic particles were collected and suspended with kerosene as a dispersion medium in a same manner as Example 2.

Name

(R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

(R)-3-hydroxy-5-phenoxyvaleryl CoA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C@H](CCC1C=CC(F)=CC=1)CC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=O.[OH:63][C@H:64]([CH2:116][CH2:117][O:118][C:119]1[CH:124]=[CH:123][CH:122]=[CH:121][CH:120]=1)[CH2:65][C:66](SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=[O:67]>>[OH:63][CH:64]([CH2:116][CH2:117][O:118][C:119]1[CH:124]=[CH:123][CH:122]=[CH:121][CH:120]=1)[CH2:65][C:66]([OH:67])=[O:1]

|

Inputs

Step One

|

Name

|

(R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCC1=CC=C(C=C1)F

|

Step Two

|

Name

|

(R)-3-hydroxy-5-phenoxyvaleryl CoA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCOC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a final concentration of 5 mM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the method

|

Outcomes

Product

Details

Reaction Time |

25 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(CC(=O)O)CCOC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |